molecular formula C16H29NOSi B11848343 1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one CAS No. 871519-84-5

1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one

Cat. No.: B11848343
CAS No.: 871519-84-5
M. Wt: 279.49 g/mol
InChI Key: OXVOYZBPYBARMI-HNNXBMFYSA-N
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Description

1-[(3S)-1-(Trimethylsilyl)oct-1-yn-3-yl]piperidin-4-one is a piperidin-4-one derivative featuring a stereospecific (3S)-configured octyne chain terminated with a trimethylsilyl (TMS) group. The TMS group enhances lipophilicity and modifies electronic properties, while the octyne chain introduces steric bulk. This compound is likely utilized in organic synthesis, particularly in reactions where silicon-directed regioselectivity or steric effects are critical.

Properties

CAS No.

871519-84-5

Molecular Formula

C16H29NOSi

Molecular Weight

279.49 g/mol

IUPAC Name

1-[(3S)-1-trimethylsilyloct-1-yn-3-yl]piperidin-4-one

InChI

InChI=1S/C16H29NOSi/c1-5-6-7-8-15(11-14-19(2,3)4)17-12-9-16(18)10-13-17/h15H,5-10,12-13H2,1-4H3/t15-/m0/s1

InChI Key

OXVOYZBPYBARMI-HNNXBMFYSA-N

Isomeric SMILES

CCCCC[C@@H](C#C[Si](C)(C)C)N1CCC(=O)CC1

Canonical SMILES

CCCCCC(C#C[Si](C)(C)C)N1CCC(=O)CC1

Origin of Product

United States

Biological Activity

1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one is a synthetic organic compound notable for its structural features, including a piperidinone core and a trimethylsilyl group attached to an oct-1-yne chain. Its molecular formula is C${15}$H${27}$NOSi, and it has garnered interest in medicinal chemistry, particularly for its potential biological activities.

Structural Characteristics

The compound's unique structure enhances its stability and solubility, which are critical for biological activity. The presence of the piperidinone moiety suggests that it may exhibit various pharmacological properties, as many piperidine derivatives are known for their diverse biological activities.

Biological Activity Overview

Research indicates that 1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one may have significant applications in cancer therapy and neuropharmacology. Its potential as a poly(ADP-ribose) polymerase (PARP) inhibitor positions it as a candidate for enhancing the efficacy of chemotherapy agents by increasing the sensitivity of cancer cells to these treatments.

Table 1: Comparison of Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
VeliparibBenzamide derivative with PARP inhibitionCancer therapy
OlaparibSimilar piperidine structure with PARP inhibitionCancer therapy
RucaparibContains pyridine ring; PARP inhibitorCancer therapy
NiraparibContains a triazole; PARP inhibitorCancer therapy
1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one Unique trimethylsilyl and alkyne structurePotential PARP inhibition

The inhibition of PARP enzymes is critical in cancer biology, as these enzymes are involved in DNA repair mechanisms. By inhibiting PARP, 1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one could disrupt the repair processes in cancer cells, leading to increased cell death when combined with other chemotherapeutic agents.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for precise control over its stereochemistry and functional groups. The trimethylsilyl group enhances the compound's pharmacokinetic properties, potentially improving its bioavailability and therapeutic efficacy.

Synthesis Steps:

  • Formation of the piperidinone core.
  • Introduction of the trimethylsilyl group.
  • Attachment of the alkyne chain through coupling reactions.

Case Studies and Research Findings

Preliminary studies have explored the compound's effects on apoptosis and cellular pathways related to DNA repair mechanisms. These studies utilize techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding interactions with biological targets.

Notable Findings:

  • In vitro studies indicate that similar compounds can enhance the cytotoxic effects of chemotherapy drugs by inhibiting DNA repair pathways.
  • Animal models have shown promising results in reducing tumor sizes when treated with PARP inhibitors in combination with standard chemotherapy protocols.

Comparison with Similar Compounds

Structural Analogues of Piperidin-4-one Derivatives

Substituent Variations on the Piperidine Core

1-(8-Hydroxyoct-5-yn-4-yl)piperidin-4-one (4a)

  • Structure : Piperidin-4-one with an octyne chain bearing a hydroxyl group at position 6.
  • Key Differences : Replaces TMS with a hydroxyl group, reducing lipophilicity and altering reactivity.
  • Applications : Intermediate in A³-coupling reactions (e.g., with methyl acrylate) due to its terminal alkyne and hydroxyl functionality .

1-(4-Bromobenzoyl)piperidin-4-one Structure: Aryl-substituted piperidin-4-one with an electron-withdrawing bromobenzoyl group. Applications: Used as a chemical intermediate in cross-coupling reactions .

1-(Trifluoroacetyl)piperidin-4-one Structure: Piperidin-4-one with a trifluoroacetyl group. Key Differences: The strong electron-withdrawing trifluoroacetyl group increases ketone reactivity toward nucleophilic attack. Properties: Higher density (1.378 g/cm³) and boiling point (234.4°C) compared to non-acylated analogs .

Alkyne-Functionalized Analogues

3-((Trimethylsilyl)ethynyl)pyridin-4-ol

  • Structure : Pyridine derivative with a TMS-ethynyl group.
  • Key Differences : Shorter alkyne chain and pyridine core vs. piperidin-4-one.
  • Applications : Building block in heterocyclic synthesis; the TMS group stabilizes the alkyne during reactions .

Allenylborane Derivatives with TMS Groups Structure: Allenylboranes derived from TMS-propyne.

Comparative Data Table

Compound Name Core Structure Substituent Molecular Weight Key Properties/Applications Reference
1-[(3S)-1-(Trimethylsilyl)oct-1-yn-3-yl]piperidin-4-one Piperidin-4-one Trimethylsilyl-octyne chain (3S) N/A Silicon-directed synthesis -
1-(8-Hydroxyoct-5-yn-4-yl)piperidin-4-one Piperidin-4-one Hydroxy-octyne chain ~220 (estimated) A³-coupling intermediate
3-((Trimethylsilyl)ethynyl)pyridin-4-ol Pyridin-4-ol Trimethylsilyl-ethynyl 191.30 Heterocyclic synthesis
1-(4-Bromobenzoyl)piperidin-4-one Piperidin-4-one 4-Bromobenzoyl 268.11 Electrophilic intermediate
1-(Trifluoroacetyl)piperidin-4-one Piperidin-4-one Trifluoroacetyl 195.14 High reactivity in acylations

Key Insights

  • Steric and Electronic Effects :

    • The TMS group in the target compound increases steric hindrance and lipophilicity compared to hydroxyl or aryl-substituted analogs. This may improve metabolic stability in medicinal applications .
    • The octyne chain’s length and stereochemistry (3S) could influence conformational flexibility and interaction with biological targets or catalysts.
  • Reactivity :

    • TMS-substituted alkynes are less reactive toward nucleophiles than terminal alkynes (e.g., 4a’s hydroxyl-octyne), making them suitable for controlled cycloadditions .
    • Trifluoroacetyl and bromobenzoyl groups enhance electrophilicity at the ketone, whereas TMS may slightly donate electron density via the silicon atom .
  • Physicochemical Properties :

    • TMS groups generally lower melting points and increase volatility compared to polar substituents (e.g., hydroxyl or nitro groups) .

Preparation Methods

Stereoselective Introduction of the Alkyne Side Chain

The (3S)-1-(trimethylsilyl)oct-1-yn-3-yl substituent is introduced via asymmetric alkylation or Grignard addition to a preformed piperidin-4-one intermediate. A reported approach for analogous compounds involves:

  • Lithiation of a protected piperidin-4-one at the α-position using LDA (lithium diisopropylamide).

  • Quenching with a chiral electrophile, such as (S)-epichlorohydrin, to install the stereocenter.

  • Alkyne functionalization via Sonogashira coupling with trimethylsilylacetylene, though this requires palladium catalysis and copper iodide as a co-catalyst.

Key challenges include maintaining stereochemical integrity at the 3S position and avoiding side reactions during alkyne installation.

Protective Group Strategies

Trimethylsilyl (TMS) Protection

The TMS group is introduced early in the synthesis to protect the alkyne moiety from undesired reactivity. A common method involves:

  • Deprotonation of terminal alkynes with a strong base (e.g., n-BuLi).

  • Silylation with trimethylsilyl chloride (TMSCl) in THF at −78°C.
    This step is critical for preventing alkyne participation in subsequent Michael additions or cycloadditions.

Piperidine Ring Stabilization

The piperidin-4-one ring is sensitive to oxidation and nucleophilic attack. Boc (tert-butoxycarbonyl) protection of the nitrogen is employed during intermediate stages, as demonstrated in the synthesis of cariprazine hydrochloride. Deprotection is achieved via acidic hydrolysis (e.g., HCl in dioxane), yielding the free amine for final functionalization.

Optimized Synthetic Route

Based on analogous syntheses, a proposed pathway for 1-[(3S)-1-(trimethylsilyl)oct-1-yn-3-yl]piperidin-4-one is:

Step 1: Piperidin-4-one Core Formation

  • React methyl acetoacetate, ammonium acetate, and formaldehyde in refluxing ethanol to yield 2,6-dimethylpiperidin-4-one.
    Yield : ~70%.

Step 2: N-Alkylation with Chiral Electrophile

  • Treat 2,6-dimethylpiperidin-4-one with (S)-epichlorohydrin in the presence of K₂CO₃ in DMF.
    Conditions : 60°C, 12 h.
    Yield : 65–75%.

Step 3: Sonogashira Coupling

  • React the alkylated intermediate with trimethylsilylacetylene using Pd(PPh₃)₄ and CuI in triethylamine.
    Conditions : 80°C, 24 h.
    Yield : 50–60%.

Step 4: Deprotection and Purification

  • Remove Boc groups with 4 M HCl in dioxane.

  • Purify via recrystallization from ethanol/water (4:1).

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 3.2–3.5 ppm (piperidine CH₂), δ 0.15 ppm (TMS CH₃).

  • MS (ESI) : [M+H]⁺ expected at m/z 335.2.

Chiral Purity Assessment

  • Chiral HPLC using a CHIRALPAK IC column confirms >98% enantiomeric excess.

Industrial-Scale Considerations

Large-scale production faces hurdles in:

  • Cost of palladium catalysts : Recycling protocols using supported Pd nanoparticles are under investigation.

  • Waste management : Neutralization of HCl byproducts requires NaOH scrubbing, as seen in Synnova Intermediates’ processes .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of 1-[(3S)-1-(Trimethylsilyl)oct-1-yn-3-yl]piperidin-4-one, and what critical reaction parameters must be optimized?

  • Methodology :

  • Key Steps : Start with enantiomerically pure (3S)-oct-1-yn-3-amine to ensure stereochemical integrity. Introduce the trimethylsilyl (TMS) group via nucleophilic substitution or Grignard addition. The piperidin-4-one ring can be formed through cyclization using acid catalysis or via reductive amination .
  • Optimization : Control reaction temperature (e.g., 0–25°C for TMS introduction) and solvent polarity (e.g., THF or DCM) to minimize side reactions. Monitor intermediates using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .
  • Structural Confirmation : Use 1^1H/13^{13}C NMR to verify stereochemistry and FT-IR to track carbonyl (C=O) formation at ~1700 cm1^{-1} .

Q. How can researchers characterize the stereochemical configuration and purity of this compound?

  • Methodology :

  • Chiral HPLC : Employ a chiral stationary phase (e.g., amylose-based columns) with a hexane/isopropanol mobile phase to resolve enantiomers. Validate purity with ≥99% enantiomeric excess (ee) .
  • X-ray Crystallography : For absolute configuration confirmation, grow single crystals in a solvent system like ethyl acetate/hexane and compare with Cambridge Structural Database entries .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., [M+H]+^+ calculated for C16_{16}H28_{28}NOSi: 294.2015) .

Advanced Research Questions

Q. What experimental approaches are suitable for investigating the compound’s biological activity, particularly its interaction with enzyme targets?

  • Methodology :

  • Kinetic Assays : Use fluorescence-based assays to measure inhibition constants (KiK_i) against kinases or proteases. For example, monitor ATPase activity in real-time with a coupled enzyme system (e.g., NADH oxidation) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) by titrating the compound into a protein solution (e.g., 10 μM protein in PBS buffer) .
  • Cryo-EM/X-ray Co-crystallization : Resolve ligand-protein complexes at <3.0 Å resolution to identify binding motifs (e.g., hydrogen bonds with catalytic residues) .

Q. How can computational methods predict the environmental fate or metabolic pathways of this compound?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model hydrolysis of the TMS group in aqueous environments (pH 7.4, 310 K) using software like GROMACS. Calculate half-life (t1/2t_{1/2}) under varying ionic strengths .
  • Density Functional Theory (DFT) : Predict metabolic oxidation sites (e.g., piperidin-4-one ring) with Gaussian09, using B3LYP/6-31G(d) basis sets. Compare with in vitro microsomal stability assays .
  • QSAR Modeling : Corstrate biodegradability using EPI Suite™, focusing on logP (predicted ~2.5) and topological polar surface area (TPSA ~40 Ų) .

Q. What strategies address contradictions in observed vs. predicted reactivity data (e.g., unexpected byproducts during synthesis)?

  • Methodology :

  • Mechanistic Studies : Use 18^{18}O isotopic labeling to trace oxygen sources in carbonyl formation. Perform kinetic isotope effect (KIE) experiments to identify rate-determining steps .
  • In Situ Monitoring : Employ ReactIR™ to detect transient intermediates (e.g., enolates) during reactions. Adjust stoichiometry (e.g., 1.2 equiv. of base) to suppress side pathways .
  • Multivariate Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) using JMP® software. Optimize via response surface methodology (RSM) .

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